tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate
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Overview
Description
Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate is a complex organic compound that features a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate typically involves multiple steps. One common method includes the protection of an amine group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve the selectivity and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Amines, thiols, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate involves its ability to protect amine groups through the formation of a stable carbamate linkage. This protection is crucial in multi-step organic syntheses where selective deprotection is required. The compound interacts with molecular targets such as enzymes and proteins, modifying their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(4-fluorophenyl)carbamate
- tert-Butyl N-(4-ethoxyphenyl)carbamate
Uniqueness
Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and stability profiles. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .
Properties
IUPAC Name |
tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4/c1-5-23-10-6-7-15(21)20-14-11-12(8-9-13(14)18)19-16(22)24-17(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWROTFRORKMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)NC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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